molecular formula C26H22O8 B8227308 5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid

5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8227308
M. Wt: 462.4 g/mol
InChI Key: SJOTYMPLFGUFCB-UHFFFAOYSA-N
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Description

2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is a complex organic compound with the molecular formula C({30})H({26})O(_{8}) This compound is characterized by its unique structure, which includes multiple methyl and carboxylic acid groups attached to a terphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the terphenyl core, followed by the introduction of methyl groups and carboxylic acid functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and overall reactivity, impacting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylterephthalic acid: Similar in structure but lacks the terphenyl backbone.

    2,3,5,6-Tetramethyl-1,4-benzenedicarboxylate: Another related compound with a simpler structure.

    2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid: Shares the tetramethyl and carboxylic acid groups but has a different core structure.

Uniqueness

2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is unique due to its terphenyl backbone, which provides additional stability and potential for diverse chemical modifications. This structural complexity allows for a broader range of applications compared to simpler related compounds.

Properties

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-11-12(2)22(16-7-19(25(31)32)10-20(8-16)26(33)34)14(4)13(3)21(11)15-5-17(23(27)28)9-18(6-15)24(29)30/h5-10H,1-4H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOTYMPLFGUFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid
Reactant of Route 2
5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid
Reactant of Route 3
5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid
Reactant of Route 5
5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid
Reactant of Route 6
5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid

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